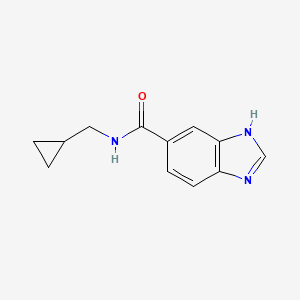

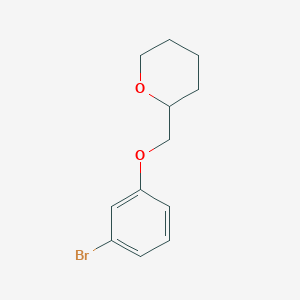

![molecular formula C11H12N2S2 B1517964 2-メチル-4-[(4-メチル-1,3-チアゾール-2-イル)スルファニル]アニリン CAS No. 1155909-82-2](/img/structure/B1517964.png)

2-メチル-4-[(4-メチル-1,3-チアゾール-2-イル)スルファニル]アニリン

説明

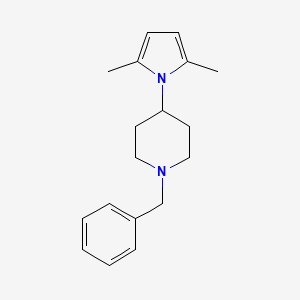

The compound “2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline” belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

抗酸化作用

「2-メチル-4-[(4-メチル-1,3-チアゾール-2-イル)スルファニル]アニリン」を含むチアゾール誘導体は、抗酸化物質として作用することが判明しています 。これらの化合物は、フリーラジカルや活性酸素種による細胞損傷から細胞を保護するのに役立ちます。

鎮痛作用

チアゾール化合物は、鎮痛(痛みを和らげる)作用も有することが判明しています 。これは、新しい鎮痛薬の開発に役立つ可能性があります。

抗炎症作用

これらの化合物は、抗炎症作用を有することが判明しています 。これは、関節炎や喘息など、炎症を特徴とする疾患の治療に利用できる可能性があります。

抗菌作用および抗真菌作用

チアゾール誘導体は、抗菌作用および抗真菌作用を有することが判明しています 。これは、新しい抗生物質や抗真菌薬の開発に利用できる可能性があります。

抗ウイルス作用

これらの化合物は、抗ウイルス作用も有することが判明しています 。これは、ウイルス感染症の治療に役立つ可能性があります。

利尿作用

チアゾール化合物は、利尿作用を有することが判明しています 。これは、高血圧や浮腫(体内の組織に余分な体液がたまることによって起こる腫れ)などの疾患の治療に利用できる可能性があります。

抗痙攣作用

これらの化合物は、抗痙攣作用を有することが判明しています 。これは、てんかんなどの疾患の治療に利用できる可能性があります。

神経保護作用

チアゾール誘導体は、神経保護作用を有することが判明しています 。これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に利用できる可能性があります。

将来の方向性

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, the development of new drugs related to this scaffold could be a promising future direction .

作用機序

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, potentially leading to various molecular and cellular effects .

Action Environment

The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

生化学分析

Biochemical Properties

2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators .

Cellular Effects

The effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses . This inhibition leads to a decrease in the production of inflammatory cytokines and other mediators.

Molecular Mechanism

At the molecular level, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline exerts its effects through several mechanisms. It binds to specific receptors and enzymes, altering their activity. For instance, its interaction with peroxisome proliferator-activated receptors leads to changes in gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . These molecular interactions contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis in cancer cells . Its stability and activity can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its oxidation, and transferases, which catalyze its conjugation with glucuronic acid or sulfate . These metabolic processes are crucial for its elimination from the body.

Transport and Distribution

Within cells and tissues, 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it can bind to albumin in the bloodstream, which helps in its transport to different tissues . Additionally, its distribution can be influenced by factors such as tissue perfusion and the presence of specific receptors.

Subcellular Localization

The subcellular localization of 2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and signaling molecules, influencing cellular metabolism and signaling pathways . In the nucleus, it can bind to specific receptors and transcription factors, modulating gene expression . These interactions are essential for its biological effects.

特性

IUPAC Name |

2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-7-5-9(3-4-10(7)12)15-11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOAFGNFGUNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC2=NC(=CS2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1517883.png)

![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)

![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)

amine](/img/structure/B1517902.png)